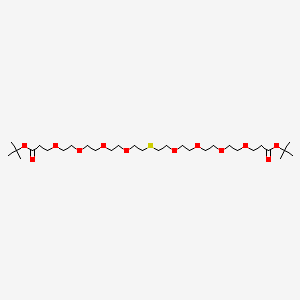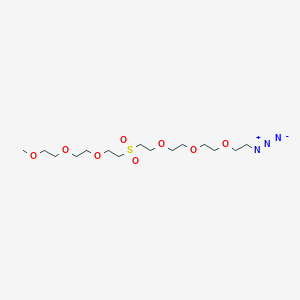
Acid-PEG4-Sulfone-PEG4-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid-PEG4-Sulfone-PEG4-Acid is a chemical compound characterized by two polyethylene glycol (PEG) chains connected by a sulfone group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acid groups on either end of the molecule allow for further chemical modifications, making it a versatile linker in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-Sulfone-PEG4-Acid typically involves the reaction of PEG chains with a sulfone group. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems. The process is optimized to achieve high yields and purity, ensuring the compound meets quality standards for research and industrial use.
化学反応の分析
Types of Reactions: Acid-PEG4-Sulfone-PEG4-Acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the PEG chains.
Substitution: The carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used for amide bond formation.
Major Products Formed:
Oxidation: Sulfone derivatives with higher oxidation states.
Reduction: Reduced PEG chains.
Substitution: Amide-linked products with various functional groups.
科学的研究の応用
Acid-PEG4-Sulfone-PEG4-Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the connection of different chemical entities.
Biology: The compound is used in protein conjugation, where it links proteins to other molecules or surfaces.
Medicine: It is employed in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: this compound is utilized in the production of polymers and other materials requiring hydrophilic properties.
作用機序
The mechanism by which Acid-PEG4-Sulfone-PEG4-Acid exerts its effects involves its ability to form stable amide bonds with primary amines. The sulfone group can conjugate with thiol groups of proteins, facilitating the attachment of various molecules. The hydrophilic PEG spacer increases the solubility of the compound, enhancing its interaction with biological systems.
Molecular Targets and Pathways:
Protein Conjugation: The compound targets thiol groups on proteins, forming stable linkages.
Drug Delivery: It interacts with drug molecules, improving their solubility and delivery to target sites.
類似化合物との比較
Sulfone-Bis-PEG4-Acid: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation.
Other PEG-based Linkers: Various PEG linkers used in drug delivery and protein conjugation.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O14S/c23-21(24)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37(27,28)20-18-36-16-14-34-12-10-32-8-6-30-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOCNYQXCVGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














